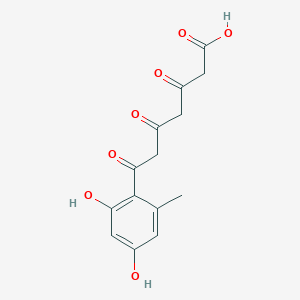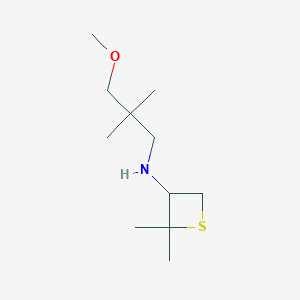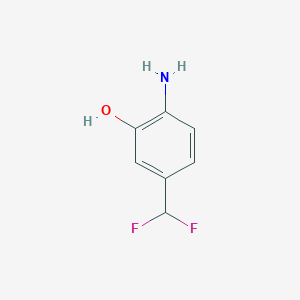![molecular formula C7H6N2O B13028614 3-Methyl-isoxazolo[4,5-C]pyridine CAS No. 58315-19-8](/img/structure/B13028614.png)
3-Methyl-isoxazolo[4,5-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylisoxazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the isoxazole family It is characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylisoxazole with pyridine derivatives under specific conditions. For instance, the reaction of 3-methylisoxazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield 3-Methylisoxazolo[4,5-c]pyridine .
Industrial Production Methods
Industrial production of 3-Methylisoxazolo[4,5-c]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylisoxazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives such as tetrahydroisoxazolopyridine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methylisoxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylisoxazolo[4,5-b]pyridine
- 3-Methylisoxazolo[5,4-c]pyridine
- 3-Methylisoxazolo[5,4-b]pyridine
Uniqueness
3-Methylisoxazolo[4,5-c]pyridine is unique due to its specific ring fusion pattern and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives.
Propiedades
Número CAS |
58315-19-8 |
|---|---|
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
3-methyl-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6N2O/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3 |
Clave InChI |
DCBAVYBQNFMNNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)

![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)



![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)





